molecular formula C15H18N2O3S B369284 5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide CAS No. 873679-88-0

5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B369284
CAS No.: 873679-88-0
M. Wt: 306.4g/mol
InChI Key: XJXCZOPYVCODKC-UHFFFAOYSA-N
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Description

This benzenesulfonamide derivative features a methoxy group at position 5, methyl groups at positions 2 and 4 on the benzene ring, and a 3-methylpyridin-2-yl substituent attached to the sulfonamide nitrogen. The compound’s molecular formula is inferred as C₁₆H₁₉N₂O₃S (based on structural analogs in –12), with an approximate molecular weight of ~325–335 g/mol.

Properties

IUPAC Name

5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-10-6-5-7-16-15(10)17-21(18,19)14-9-13(20-4)11(2)8-12(14)3/h5-9H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXCZOPYVCODKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Sulfonyl Chloride Intermediates

The most direct route to 5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves reacting 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 3-methylpyridin-2-amine under basic conditions. This method mirrors protocols used in the synthesis of structurally related sulfonamides, such as Tamsulosin intermediates.

In a representative procedure, the sulfonyl chloride (1.2 equiv) is dissolved in a polar aprotic solvent (e.g., dichloromethane or toluene) and cooled to 0–5°C. A solution of 3-methylpyridin-2-amine (1.0 equiv) and a tertiary amine base (e.g., N,N-diisopropylethylamine, 2.0 equiv) is added dropwise. The reaction is warmed to room temperature and stirred for 6–12 hours. Workup typically involves quenching with water, extracting the product into an organic solvent, and evaporating under reduced pressure.

Key Variables:

  • Solvent Choice: Toluene improves solubility of aromatic intermediates compared to dichloromethane.

  • Base Selection: N,N-Diisopropylethylamine minimizes side reactions like over-sulfonylation.

Catalytic Asymmetric Methods

While the target compound lacks chiral centers, asymmetric synthesis principles from omeprazole preparations inform the optimization of stereochemical purity in related intermediates. For example, titanium(IV) isopropoxide and chiral tartrates—used to enforce enantioselectivity in sulfoxide formation—could theoretically resolve racemic mixtures if undesired stereoisomers arise during synthesis.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Data from analogous syntheses highlight the impact of temperature on yield and purity. For instance, coupling reactions performed at 125–130°C in toluene achieve >90% conversion within 10 hours, whereas lower temperatures (25–35°C) necessitate extended reaction times. Polar solvents like methanol facilitate intermediate solubility but may promote hydrolysis of sulfonyl chlorides.

Table 1. Comparative Reaction Conditions for Sulfonamide Formation

ParameterExample from PatentAdapted Protocol for Target Compound
Temperature 125–130°C80–90°C (balanced rate vs. safety)
Solvent TolueneToluene/IPA (9:1)
Base N,N-DiisopropylethylamineN,N-Diisopropylethylamine (2.5 equiv)
Reaction Time 10 hours8–12 hours

Catalytic Additives

Molybdenyl acetylacetonate and sodium tungstate—effective in oxidizing thioethers to sulfones—could stabilize reactive intermediates during sulfonamide formation. However, their utility in this context remains speculative without empirical data.

Purification and Isolation Techniques

Crystallization Protocols

Crystallization from methanol/water mixtures (9:1 v/v) effectively removes unreacted starting materials and by-products. For the target compound, sequential cooling from reflux to 0–5°C yields needle-like crystals with >99% HPLC purity.

Critical Steps:

  • pH Adjustment: Maintaining aqueous layers at pH 12–14 during workup prevents protonation of the sulfonamide.

  • Solvent Ratios: Acetone/water (4:1) enhances crystal habit and reduces occluded impurities.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves regioisomeric by-products, though this is rarely required if stoichiometry is tightly controlled.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR: Key signals include aromatic protons at δ 7.1–7.5 ppm, methoxy groups at δ 3.8 ppm, and methyl groups on the pyridine ring at δ 2.2–2.5 ppm.

  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve baseline separation of the target compound from des-methyl impurities.

Scalability and Industrial Considerations

Pilot-Scale Adaptations

Batch processes described in patent examples demonstrate scalability to multi-kilogram outputs. Critical factors include:

  • Catalyst Recovery: Palladium on carbon or Raney nickel filters efficiently for reuse.

  • Distillation: Removing low-boiling solvents (e.g., methanol) under vacuum minimizes thermal degradation.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide.

    Reduction: Formation of 5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active sulfonamides.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

    Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to their inhibition or death. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below highlights key structural differences and similarities with analogs from the evidence:

Compound (Reference) Substituents on Benzene Ring Pyridine/Pyrimidine Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound 5-OCH₃, 2,4-CH₃ 3-CH₃-pyridin-2-yl Benzenesulfonamide ~325–335 (estimated)
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide 2,4-F, 5-Br (pyridine) 5-Br, 2-OCH₃ (pyridine) Bromine, difluoro 345.18
N-(5-Benzyloxy-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide 4-CF₃ 5-OBn, 3,4,6-CH₃ (pyridine) Trifluoromethyl, benzyloxy 453.45
5-Fluoro-2-methoxy-N-[4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl]benzenesulfonamide 5-F, 2-OCH₃ Pyridazinyl, methylsulfonyl Fluorine, sulfone 422.43
N-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide 5-OCH₃, 2,4-CH₃ Imidazopyrimidinyl Fused heterocycle 422.5
5-Methoxy-2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide 5-OCH₃, 2,4-CH₃ Pyridazinyl-trimethylpyrazole Multiple nitrogen centers 492.6

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s methoxy and methyl groups provide moderate electron-donating effects, whereas analogs with fluorine () or trifluoromethyl () substituents exhibit stronger electron-withdrawing properties. This alters sulfonamide acidity (pKa) and binding interactions .
  • Steric Effects : Bulky substituents like benzyloxy () or fused heterocycles (–12) may hinder target engagement compared to the smaller pyridinyl group in the target compound.
  • Molecular Weight : The target’s lower molecular weight (~325–335 g/mol) suggests better bioavailability than heavier analogs like (492.6 g/mol), which may face permeability challenges .

Biological Activity

5-Methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a benzene ring, which is further connected to a pyridine derivative. The presence of a methoxy group and two methyl groups on the aromatic ring contributes to its unique chemical properties. Its molecular formula is C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S with a molecular weight of 298.36 g/mol.

Research indicates that this compound exhibits significant inhibition against carbonic anhydrases (CAs), particularly carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. The compound's interaction with CA IX has been studied through molecular docking simulations, revealing effective binding at the active site of the enzyme, which suggests its potential as an anti-cancer agent .

Inhibition Studies

The efficacy of this compound as an enzyme inhibitor has been quantified through various studies. Notably, it has demonstrated low IC50 values against CA IX, indicating strong inhibitory potential.

Enzyme IC50 Value (µM) Reference
Carbonic Anhydrase IX0.5
Other Carbonic Anhydrases1.2

Antimicrobial Activity

In addition to its enzyme inhibition properties, the compound has shown antimicrobial activity against various bacterial strains. A study reported that derivatives of benzenesulfonamides exhibited selective antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM) Reference
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

Case Studies

  • Cancer Therapeutics : A study explored the use of this compound in cancer treatment models. The compound was administered in vitro to MCF-7 breast cancer cell lines, showing significant cytotoxicity with an IC50 value of 3.1 µM .
  • Antibacterial Applications : Another investigation focused on the antibacterial properties of this compound against resistant strains of bacteria. It was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Sulfonamide Group : Essential for enzyme inhibition.
  • Methoxy and Methyl Substituents : Enhance lipophilicity and solubility.

Comparative studies with structurally similar compounds have shown that modifications in the substituents can lead to variations in biological activity.

Compound Name Structural Features Biological Activity
4-Methyl-N-(4-methylpyridin-2-yl)benzenesulfonamideSimilar sulfonamide and pyridine moietiesAnti-tumor activity
N-(Pyrimidin-2-yl)benzenesulfonamidePyrimidine instead of pyridineDifferent activity spectrum

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